

Core Spectral Properties of the NBD Fluorophore

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Compound of Interest

Compound Name: (R)-(-)-NBD-APy

Cat. No.: B114392

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The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group is a widely used fluorescent probe in biological and chemical research. Its popularity stems from its relatively small size, sensitivity to the local environment, and spectral properties that are compatible with common laboratory instrumentation.

Absorbance and Fluorescence Spectra

The NBD fluorophore exhibits characteristic absorbance and emission spectra in the visible range. The exact peak positions are highly dependent on the solvent polarity and the nature of the molecule to which it is conjugated.

Spectral Property	Wavelength Range (nm)	Notes
Excitation Maximum (λ_{ex})	~465 - 480	Can shift based on solvent polarity and pH. ^{[1][2]}
Emission Maximum (λ_{em})	~520 - 550	Exhibits a significant Stokes shift. The emission is highly sensitive to the polarity of the microenvironment. ^{[1][3]}

The fluorescence of NBD originates from an intramolecular charge transfer (ICT) transition, where the amino group acts as the electron donor and the nitro group as the electron acceptor. ^[4] This ICT character is responsible for the probe's environmental sensitivity.

Environmental Sensitivity

A key feature of the NBD fluorophore is the dependence of its fluorescence properties on the surrounding environment. This sensitivity makes it a powerful tool for probing molecular interactions and local environments.

- Solvent Polarity: In less polar solvents, the emission maximum of NBD-labeled compounds tends to shift to shorter wavelengths (blue shift), and the fluorescence quantum yield increases. Conversely, in more polar, aqueous environments, the emission is red-shifted with a lower quantum yield.[1]
- pH: The absorbance and fluorescence of NBD can also be influenced by the pH of the medium. For instance, the absorbance peaks of NBD-labeled tear lipocalin were observed to shift from approximately 450 nm at pH 6.2 to 460 nm at pH 8.0.[2]
- Red Edge Excitation Shift (REES): When NBD is located in a restricted microenvironment, such as when bound to a receptor, it can exhibit a phenomenon known as Red Edge Excitation Shift (REES).[1] This is characterized by a shift in the emission maximum to longer wavelengths upon excitation at the red edge of the absorption band.[5]

Experimental Protocols

The following provides a generalized methodology for characterizing the spectral properties of an NBD-conjugated compound.

Absorbance Spectroscopy

- Sample Preparation: Prepare a stock solution of the NBD-labeled compound in a suitable organic solvent (e.g., DMSO or ethanol). Dilute the stock solution to the desired concentration in the buffer or solvent of interest. A typical concentration for absorbance measurements is in the low micromolar range.
- Instrumentation: Use a UV-Visible spectrophotometer, such as a Shimadzu UV-2401PC or a microplate reader with absorbance capabilities.[2][6]
- Measurement:
 - Blank the instrument with the same buffer or solvent used for the sample.

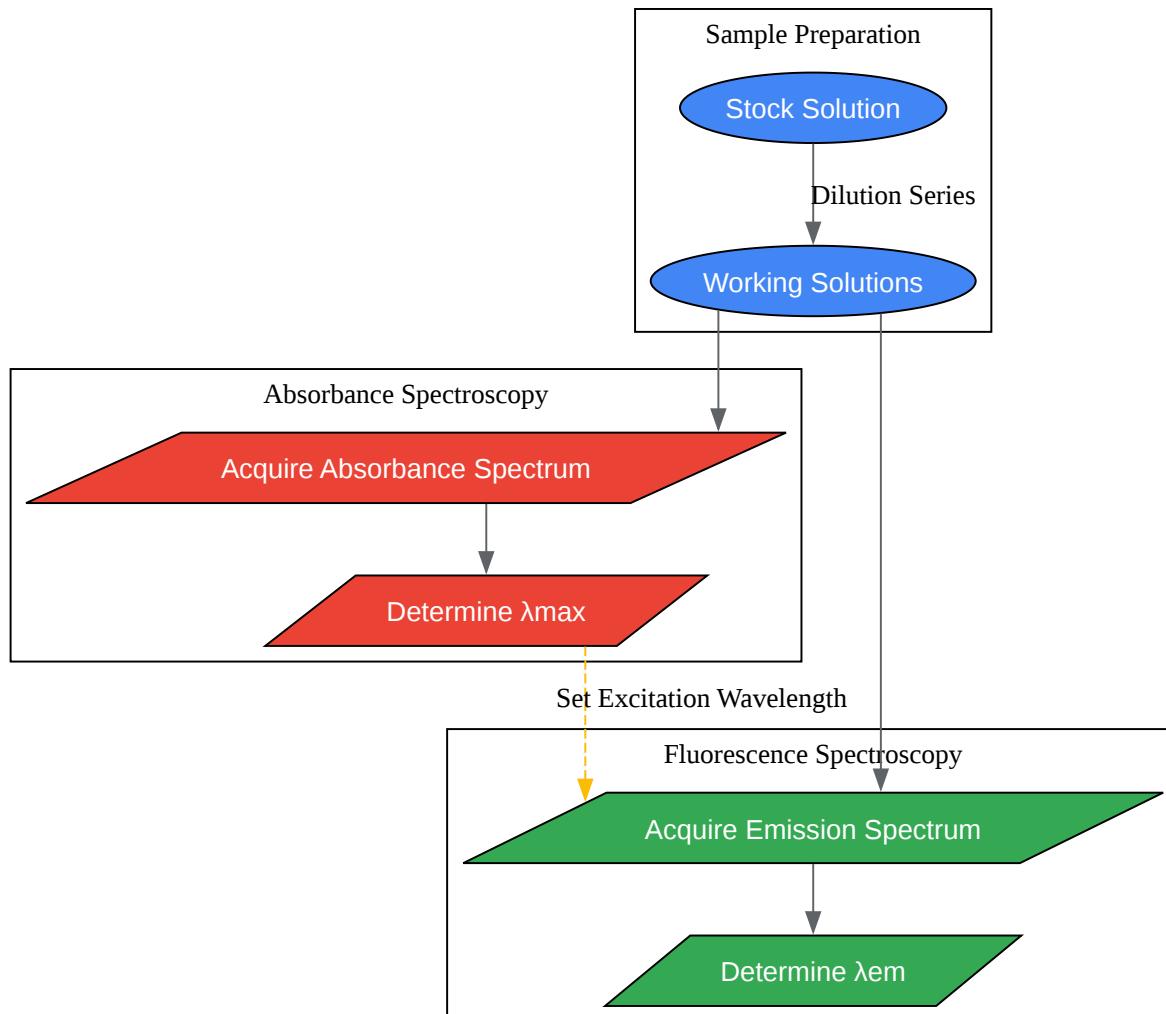
- Acquire the absorbance spectrum of the sample over a relevant wavelength range (e.g., 300-600 nm).
- Identify the wavelength of maximum absorbance (λ_{max}).

Fluorescence Spectroscopy

- Sample Preparation: Prepare samples as described for absorbance spectroscopy. Concentrations for fluorescence measurements are typically in the nanomolar to low micromolar range to avoid inner filter effects.
- Instrumentation: Utilize a spectrofluorometer or a confocal microscope equipped with a spectral detector.[\[1\]](#)
- Measurement:
 - Set the excitation wavelength, typically at or near the absorbance maximum (e.g., 465 nm).[\[1\]](#)
 - Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 480-700 nm).
 - Determine the wavelength of maximum emission (λ_{em}).
 - To investigate environmental sensitivity, spectra can be recorded in a series of solvents with varying polarities.[\[1\]](#)

Visualizing Experimental Workflows

A general workflow for the spectral characterization of an NBD-labeled compound can be visualized as follows:

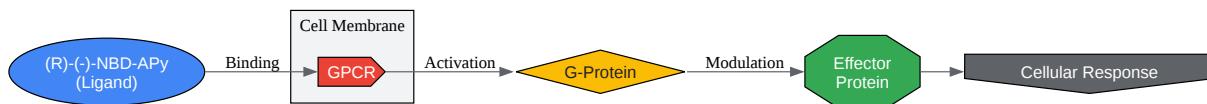


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Caption: A generalized workflow for the spectral characterization of NBD-labeled compounds.

Signaling Pathway and Interaction Visualization

While a specific signaling pathway for "**(R)-(-)-NBD-APy**" cannot be detailed, a hypothetical interaction of an NBD-labeled ligand with a G-protein coupled receptor (GPCR) can be illustrated. This is a common application for fluorescent ligands.



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Caption: Hypothetical signaling pathway of an NBD-labeled ligand interacting with a GPCR.

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